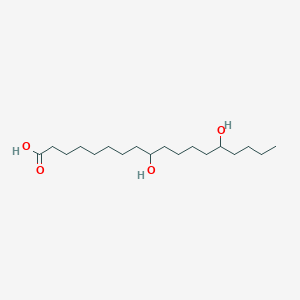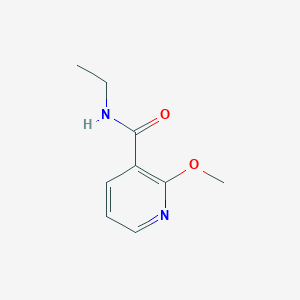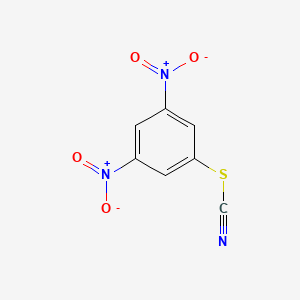
3,5-Dinitrophenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitrophenyl thiocyanate is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions on a phenyl ring, along with a thiocyanate group. This compound is known for its reactivity and is used in various chemical applications, particularly in organic synthesis and analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Dinitrophenyl thiocyanate involves the reaction of 3,5-dinitrobenzoyl chloride with ammonium thiocyanate in anhydrous acetone. The reaction mixture is typically refluxed for about 45 minutes . This method is straightforward and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
3,5-Dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used to substitute the thiocyanate group.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution: Products include derivatives where the thiocyanate group is replaced by other functional groups.
Reduction: The major products are 3,5-diaminophenyl derivatives.
Oxidation: Oxidized products may include various nitro derivatives.
科学研究应用
3,5-Dinitrophenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing thiocyanate groups into aromatic compounds.
Biology: The compound can be used in biochemical assays to detect the presence of specific functional groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism by which 3,5-Dinitrophenyl thiocyanate exerts its effects involves the reactivity of the thiocyanate group. This group can act as a nucleophile, participating in various substitution reactions. The nitro groups also play a role in the compound’s reactivity, influencing its electron density and stability .
相似化合物的比较
Similar Compounds
- 3,5-Dinitrophenyl isocyanate
- 2,4-Dinitrophenyl thiocyanate
- 3,5-Dinitrobenzoic acid
Uniqueness
3,5-Dinitrophenyl thiocyanate is unique due to the specific positioning of the nitro groups and the presence of the thiocyanate group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical applications .
属性
CAS 编号 |
64673-55-8 |
|---|---|
分子式 |
C7H3N3O4S |
分子量 |
225.18 g/mol |
IUPAC 名称 |
(3,5-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H3N3O4S/c8-4-15-7-2-5(9(11)12)1-6(3-7)10(13)14/h1-3H |
InChI 键 |
KISRQESXRXMANP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SC#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


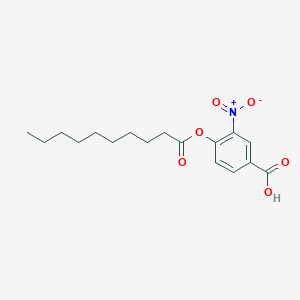
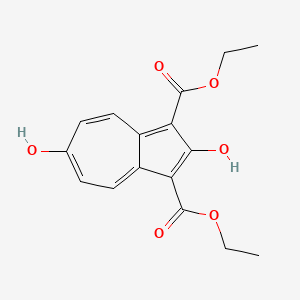
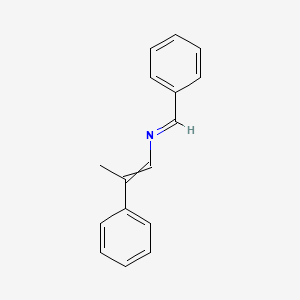

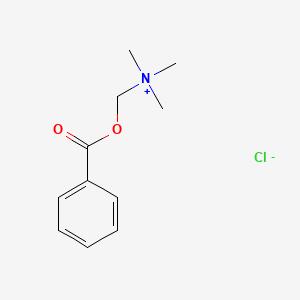
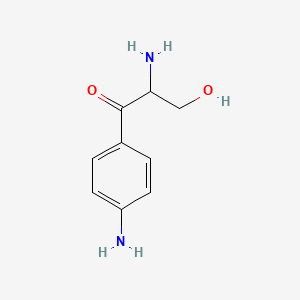
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
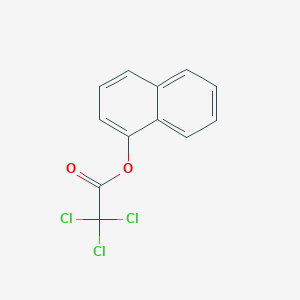
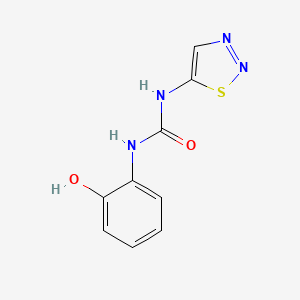
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)

